
Desacetylravidomycin
Übersicht
Beschreibung
Deacetylravidomycin is a microbial metabolite produced by the soil bacterium Streptomyces sp. WK-6326 . It belongs to the ravidomycin family, which is known for its antitumor and antimicrobial properties . Deacetylravidomycin has garnered attention due to its light-dependent antibiotic and anticancer activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Deacetylravidomycin wird typischerweise aus der Kulturbrühe von Streptomyces sp. WK-6326 isoliert. Der Isolationsprozess beinhaltet die Extraktion mit Lösungsmitteln, gefolgt von Säulenchromatographie mit Kieselgel und Hochleistungsflüssigkeitschromatographie (HPLC) . Die Struktur von Deacetylravidomycin wurde anhand spektroskopischer Untersuchungen aufgeklärt, darunter kernmagnetische Resonanz (NMR)-Messungen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Deacetylravidomycin umfasst die großtechnische Fermentation von Streptomyces sp. WK-6326. Die Fermentationsbrühe wird mit Lösungsmitteln extrahiert, und die Verbindung wird mittels chromatographischer Verfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Deacetylravidomycin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um Deacetylravidomycin zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Analoga von Deacetylravidomycin, die möglicherweise unterschiedliche biologische Aktivitäten zeigen .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Desacetylravidomycin exhibits significant antitumor properties, particularly through its ability to damage DNA in cancer cells. Research indicates that both ravidomycin and this compound can induce DNA damage when activated by light, suggesting their potential use in photodynamic therapy (PDT) for cancer treatment.
Case Study: Colon Carcinoma
In vitro studies on human colon carcinoma cell lines demonstrated that this compound, when combined with light exposure, significantly increased cytotoxicity compared to light alone or drug treatment without light .
Photodynamic Therapy
This compound's role in photodynamic therapy is particularly promising due to its selective action on tumor cells when activated by specific wavelengths of light.
Clinical Applications
- Targeted Cancer Treatment : By utilizing light to activate this compound, clinicians can potentially minimize damage to surrounding healthy tissues while maximizing the therapeutic effects on tumors.
- Combination Therapies : Ongoing research is exploring the combination of this compound with other chemotherapeutic agents to enhance overall treatment efficacy .
Research Applications in Molecular Biology
This compound is also utilized in various molecular biology applications due to its ability to interact with cellular macromolecules.
Applications in Gene Expression Studies
- Gene Regulation : The compound's ability to induce DNA damage can be leveraged to study gene expression changes following DNA repair processes.
- Cell Line Development : Researchers are investigating its effects on different cell lines to understand cellular responses to DNA damage and repair mechanisms .
Data Table: Summary of this compound Applications
Wirkmechanismus
Deacetylravidomycin exerts its effects by inhibiting interleukin-4 (IL-4) signal transduction . It specifically inhibits IL-4-induced CD23 expression in U937 cells without causing cytotoxic effects . The compound’s structure, which includes a benzonaphthopyranone ring linked to a glycoside, is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Ravidomycin: Another member of the ravidomycin family with similar antitumor and antimicrobial properties.
Deacetylravidomycin M: A structurally related compound that inhibits IL-4 signal transduction more effectively than deacetylravidomycin.
Deacetylravidomycin N-oxide: A new antibiotic with a similar structure but different biological properties.
Uniqueness: Deacetylravidomycin is unique due to its light-dependent antibiotic and anticancer activities, which are not commonly observed in other members of the ravidomycin family . Its ability to inhibit IL-4 signal transduction without cytotoxic effects further distinguishes it from similar compounds .
Biologische Aktivität
Desacetylravidomycin, a derivative of ravidomycin, is an antibiotic compound produced by the actinobacterium Streptomyces anandii. This compound has garnered attention due to its significant biological activities, particularly its antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
This compound exhibits its biological effects primarily through the following mechanisms:
- Photosensitizing Activity : this compound demonstrates light-dependent activity, where it becomes activated upon exposure to light, particularly in the near-UV spectrum. This activation leads to DNA damage in target cells. Studies have shown that the induction of beta-galactosidase in a biochemical lambda prophage induction assay correlates with the drug's ability to damage DNA when irradiated with light .
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, this compound significantly inhibited the growth of human colon carcinoma cells when exposed to light . The cytotoxicity is enhanced under light conditions, suggesting a potential application in photodynamic therapy.
- Inhibition of Signal Transduction : Research indicates that this compound can inhibit interleukin-4 (IL-4) signal transduction pathways. This inhibition occurs without cytotoxic effects on certain immune cells, making it a candidate for therapeutic applications in conditions where IL-4 signaling is dysregulated .
Antitumor Activity
A pivotal study assessed the antitumor activity of this compound using various cancer cell lines. The results indicated that:
- Cell Line Sensitivity : this compound exhibited potent cytotoxicity against several human cancer cell lines, including colon and breast cancer cells. The effectiveness was significantly increased when cells were treated with light .
- Dose-Dependent Effects : The degree of DNA damage and subsequent cytotoxicity correlated with the dosage of light exposure and the concentration of this compound used. Higher doses resulted in greater cell death rates .
Antimicrobial Activity
This compound also displays broad-spectrum antimicrobial properties:
- Bacterial Inhibition : It has been shown to inhibit the growth of various Gram-positive bacteria. The antimicrobial activity was assessed using agar diffusion methods, revealing significant zones of inhibition against multiple strains .
- Resistance Mechanisms : Investigations into resistant bacterial strains suggest that this compound maintains efficacy even against some antibiotic-resistant pathogens, making it a valuable addition to the antibiotic arsenal .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Eigenschaften
IUPAC Name |
4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008241 | |
Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88580-27-2 | |
Record name | Desacetylravidomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.